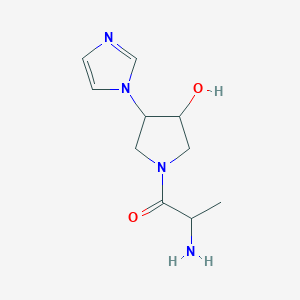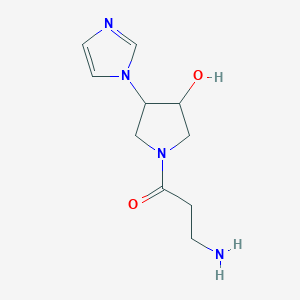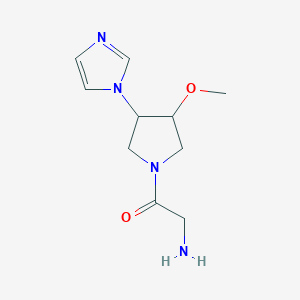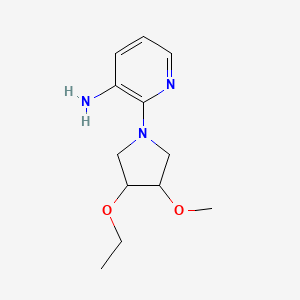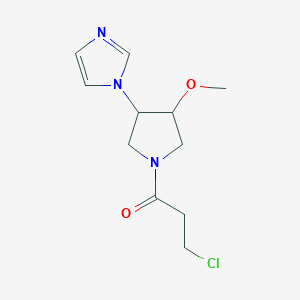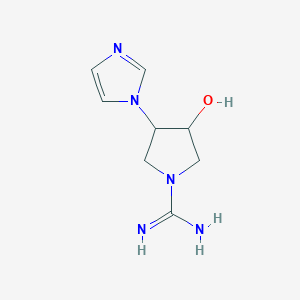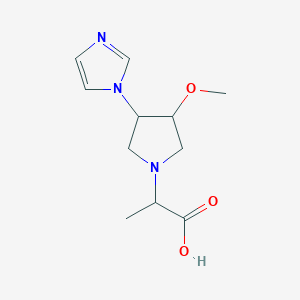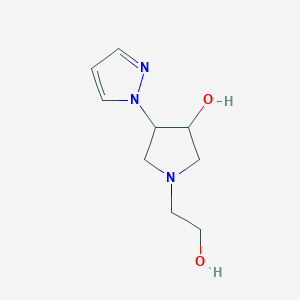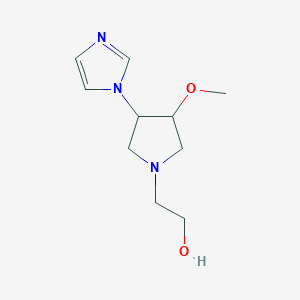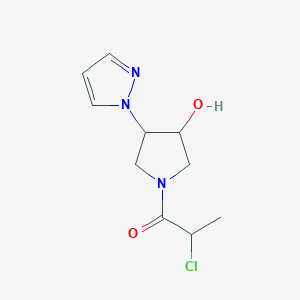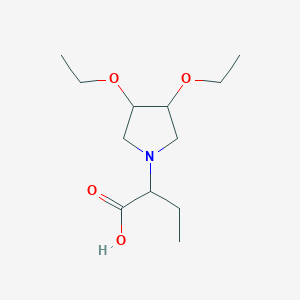
Azetidin-3-yl(3-(ethoxymethyl)pyrrolidin-1-yl)methanone
Übersicht
Beschreibung
Azetidin-3-yl(3-(ethoxymethyl)pyrrolidin-1-yl)methanone, also known as AEMPM, is a novel synthetic molecule with a wide range of applications in scientific research. AEMPM is a small, highly lipophilic molecule that has been used in a variety of studies due to its ability to easily penetrate cell membranes. AEMPM has been found to have potential therapeutic applications in numerous areas, including neurodegenerative diseases, cancer, and cardiovascular diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Novel Synthesis Approaches : Research has demonstrated innovative synthesis methods for azetidinones and related compounds. For instance, a study outlines the transformation of methyl 2-alkoxy-5-amino-2-pentenoates into 3-oxopiperidin-2-ones, showcasing a pathway for the synthesis of complex structures from simpler azetidinone derivatives (Dejaegher, D’hooghe, & Kimpe, 2008).
- Crystal Structure Determination : Another study focused on the crystal structure of a compound with an azetidinone ring, highlighting intermolecular interactions that could inform the design of new molecules for various applications (Kamala et al., 2008).
Catalytic and Synthetic Applications
- Catalytic Asymmetric Additions : A notable application in synthetic chemistry involves the use of enantiopure azetidin-2-yl derivatives as catalysts for asymmetric addition of organozinc reagents to aldehydes, demonstrating high enantioselectivity and potential for producing chiral molecules (Wang et al., 2008).
Biological Activity and Potential Applications
- Antimicrobial and Antitubercular Activities : Some studies have focused on the synthesis of azetidinone analogues and their evaluation for antimicrobial and antitubercular activities. These compounds have been tested against various bacterial and fungal strains, indicating potential as leads for developing new antibacterial and antitubercular drugs (Chandrashekaraiah et al., 2014).
Chemical Characterization and Properties
- Spectral and Structural Characterization : Several studies provide insights into the chemical structure and properties of azetidinone derivatives through comprehensive spectroscopic characterization, which is crucial for understanding their reactivity and potential applications in medicinal chemistry (Singh, D’hooghe, & Kimpe, 2008).
Eigenschaften
IUPAC Name |
azetidin-3-yl-[3-(ethoxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-2-15-8-9-3-4-13(7-9)11(14)10-5-12-6-10/h9-10,12H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFWCXZQIANLFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-3-yl(3-(ethoxymethyl)pyrrolidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



